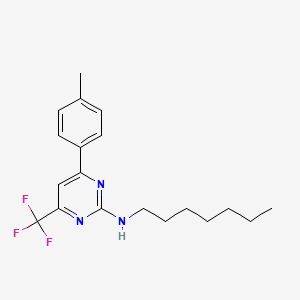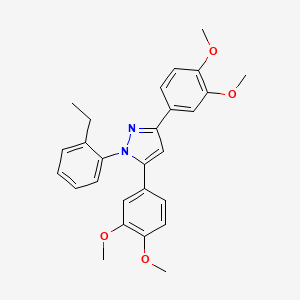
1-(benzenesulfonyl)-4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a complex organic compound featuring a pyrazole core structure with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones, followed by sulfonylation and chlorination steps. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and pyrazole groups enable it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 1-(Benzenesulfonyl)-3,5-dimethylpyrazole
- 4-Chloro-3,5-dimethylpyrazole
- 1-(Benzenesulfonyl)-4-chloropyrazole
Uniqueness: 1-(Benzenesulfonyl)-4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzenesulfonyl and chloro groups, along with multiple pyrazole rings, enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C19H19ClN6O2S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C19H19ClN6O2S/c1-12-15(10-24(3)21-12)18-17(20)19(16-11-25(4)22-13(16)2)26(23-18)29(27,28)14-8-6-5-7-9-14/h5-11H,1-4H3 |
InChI Key |
DVXYOWSFZSTUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=C(C(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CN(N=C4C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Fluorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917320.png)


![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10917334.png)

![1,6-dimethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917348.png)
![3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10917350.png)
![1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10917353.png)

![7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917369.png)

![6-cyclopropyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917374.png)
![N-cycloheptyl-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10917375.png)
